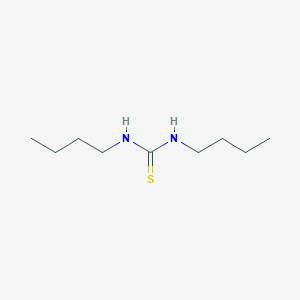
2-Adamantanamine, N-methyl-, hydrochloride
Descripción general
Descripción
2-Adamantanamine, N-methyl-, hydrochloride, also known as 2-methyladamantan-2-amine hydrochloride, is a chemical compound . It is used in research and development .
Molecular Structure Analysis
The molecular formula of 2-Adamantanamine, N-methyl-, hydrochloride is C11H20ClN . Its molecular weight is 201.74 .Physical And Chemical Properties Analysis
2-Adamantanamine, N-methyl-, hydrochloride is a powder with a molecular weight of 201.74 . It has a storage temperature of room temperature .Aplicaciones Científicas De Investigación
Drug Delivery Systems
The adamantane moiety, which includes “2-Adamantanamine, N-methyl-, hydrochloride”, is widely applied in the design and synthesis of new drug delivery systems . The unique structure of adamantane allows it to be used as an anchor in the lipid bilayer of liposomes, which has promising applications in the field of targeted drug delivery .
Surface Recognition Studies
Adamantane derivatives, including “2-Adamantanamine, N-methyl-, hydrochloride”, are used in surface recognition studies . The high symmetry and remarkable properties of the adamantane moiety make it a valuable tool in these studies .
Liposomes
Liposomes based on or incorporating adamantane derivatives are a focus of current research . These liposomes can be used for targeted drug delivery, taking advantage of the adamantane moiety’s ability to anchor in the lipid bilayer .
Cyclodextrins
Cyclodextrins that incorporate adamantane derivatives are another area of study . These cyclodextrins can be used in drug delivery systems, with the adamantane moiety enhancing their lipophilicity and improving their pharmacological properties .
Dendrimers
Dendrimers based on or incorporating adamantane derivatives are also being researched . These dendrimers can be used in drug delivery systems and surface recognition studies .
Synthesis of 2-Adamantylamide
2-Adamantylamine hydrochloride has been used to prepare 2-adamantylamide of 2′- (carboxymethoxime)-olivomycin I . This shows its potential in the synthesis of complex organic compounds .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s structurally similar to amantadine , which is known to target the NMDA receptor .
Mode of Action
Given its structural similarity to amantadine, it may also act as an antagonist at the nmda receptor , blocking the activity of this receptor.
Biochemical Pathways
By analogy with amantadine, it may influence pathways involving glutamate signaling, given the role of the nmda receptor in this process .
Pharmacokinetics
Based on its structural similarity to amantadine, it may have similar pharmacokinetic properties .
Result of Action
As a potential nmda receptor antagonist, it may lead to a decrease in excitatory neurotransmission .
Propiedades
IUPAC Name |
N-methyladamantan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7;/h7-12H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIAMRFXENPTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C2CC3CC(C2)CC1C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147022 | |
| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Adamantanamine, N-methyl-, hydrochloride | |
CAS RN |
10523-69-0 | |
| Record name | Tricyclo[3.3.1.13,7]decan-2-amine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10523-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



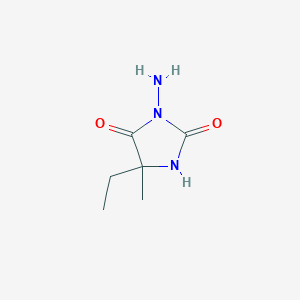
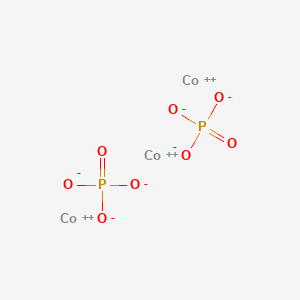
![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)

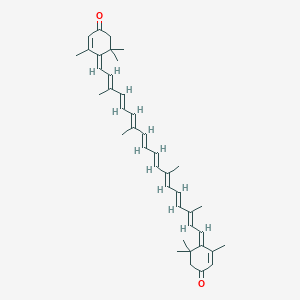

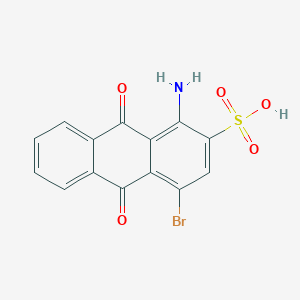

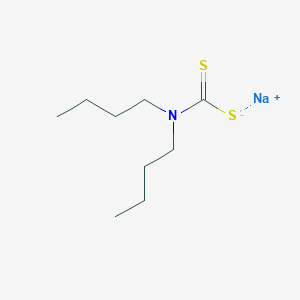
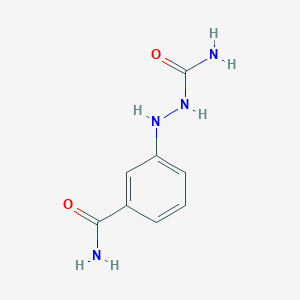
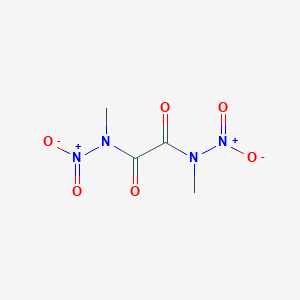
![6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B85647.png)

